molecular formula C17H18NO3S- B8468215 (1-Benzhydrylazetidin-3-yl)methanesulfonate

(1-Benzhydrylazetidin-3-yl)methanesulfonate

Cat. No. B8468215
M. Wt: 316.4 g/mol
InChI Key: CTOWDODPISMMHP-UHFFFAOYSA-M
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Patent
US08946235B2

Procedure details

Aqueous dimethylamine (1 L, 33%) was added to a solution of (1-benzhydrylazetidin-3-yl)methanesulfonate (Intermediate 30, 260 g, 0.82 mol) in CH3CN (1 L) and the mixture was refluxed at 100° C. overnight. The mixture was then cooled and the solvent was removed in vacuo. The mixture was partitioned between water (300 mL) and CH2Cl2 (300 mL) and the layers were separated. The aqueous phase was extracted with CH2Cl2 (3×500 mL). The combined organic solutions were dried (Na2SO4) and concentrated in vacuo. Purification by FCC gave the title compound (200 g, 92%) as a brown solid.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH:4]([N:17]1[CH2:20][CH:19](CS([O-])(=O)=O)[CH2:18]1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CC#N>[CH:4]([N:17]1[CH2:20][CH:19]([N:2]([CH3:3])[CH3:1])[CH2:18]1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
CNC
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CS(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CS(=O)(=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (300 mL) and CH2Cl2 (300 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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